molecular formula C13H12F3NO2 B1581797 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- CAS No. 55804-70-1

2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)-

Cat. No.: B1581797
CAS No.: 55804-70-1
M. Wt: 271.23 g/mol
InChI Key: NRZJOTSUPLCYDJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C13H12F3NO2 and its molecular weight is 271.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(ethylamino)-6-methyl-4-(trifluoromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-3-17-10-6-11-8(4-7(10)2)9(13(14,15)16)5-12(18)19-11/h4-6,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZJOTSUPLCYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069055
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)-
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Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [MSDSonline]
Record name Coumarin 307
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CAS No.

55804-70-1
Record name 7-(Ethylamino)-6-methyl-4-(trifluoromethyl)coumarin
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Record name Coumarin 307
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Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)-
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Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)-
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Record name 7-(ethylamino)-6-methyl-4-(trifluoromethyl)-2-benzopyrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Coumarin 307 has the molecular formula C14H14F3NO2 and a molecular weight of 297.26 g/mol. Spectroscopically, it exhibits strong absorption in the UV-Vis region, with a maximum absorption wavelength (λmax) around 370-380 nm. Its fluorescence emission is typically observed in the blue-green region, with a maximum emission wavelength (λem) around 450-460 nm.

A: Solvent polarity and hydrogen bonding play crucial roles in the excited-state dynamics of Coumarin 307 [, ]. Polar solvents like DMF and DMSO, capable of strong hydrogen bonding, facilitate the formation of a Twisted Intramolecular Charge Transfer (TICT) state, impacting its fluorescence properties []. Conversely, in non-polar solvents like 1,4-dioxane, the Intramolecular Charge Transfer (ICT) state is favored due to different hydrogen bonding interactions [].

A: Coumarin 307 and its derivatives have shown promise in two-photon excited fluorescence (TPEF) applications [, ]. By carefully tuning the molecular structure, researchers have developed analogs with significantly enhanced two-photon absorption cross-sections, leading to brighter fluorescence emission compared to the parent Coumarin 307 []. These characteristics make them attractive candidates for bioimaging applications.

A: Upon UV irradiation, Coumarin 307 undergoes photoionization, leading to the formation of a coumarin radical cation and a hydrated electron [, ]. This process is significantly influenced by the surrounding environment, with anionic micelles like SDS promoting photoionization more effectively than cationic (CTAB) or neutral (Triton X-100) micelles [, ]. This difference is attributed to the surface charge of the micelles influencing the separation efficiency of the radical cation-hydrated electron pair [].

A: Photoionization plays a significant role in the PET reactions of Coumarin 307 with aromatic amines in micellar environments []. The ultrafast electron transfer process, occurring when donor and acceptor molecules are in close proximity, competes with the photoionization of Coumarin 307 []. This interplay between PET and photoionization adds complexity to the overall reaction dynamics and can be influenced by factors like the type of micelle and the concentration of the amine electron acceptor [].

A: Coumarin 307 has been investigated as a dopant in the active layer of bulk-heterojunction organic solar cells [, ]. Studies indicate that doping with Coumarin 307 can lead to a significant increase in the open-circuit voltage of the devices, potentially by influencing the energy levels of the acceptor material, without significantly affecting the short-circuit current density []. This effect highlights the potential of Coumarin 307 and its derivatives in improving the efficiency of organic photovoltaic devices.

A: A variety of spectroscopic techniques are employed to investigate the photophysical and photochemical properties of Coumarin 307. These include steady-state and time-resolved transient absorption spectroscopy to monitor the formation and decay of transient species like radical cations [, ], time-resolved fluorescence spectroscopy to study excited-state dynamics and solvation processes [, ], and two-photon absorption spectroscopy to determine two-photon absorption cross-sections []. In addition, computational methods like time-dependent density functional theory (TDDFT) are employed to understand its electronic structure and excited-state properties [, ].

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